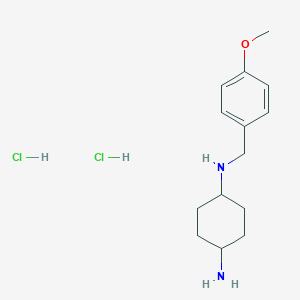

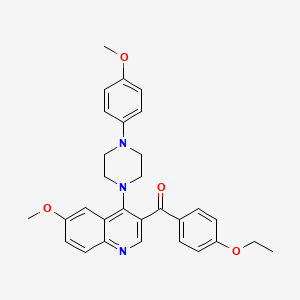

(1R*,4R*)-N1-(4-Methoxybenzyl)cyclohexane-1,4-diamine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1R*,4R*)-N1-(4-Methoxybenzyl)cyclohexane-1,4-diamine dihydrochloride, also known as JNJ-31001074, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, leading to further investigation of its mechanism of action and potential therapeutic applications.

Aplicaciones Científicas De Investigación

Synthesis and Catalysis :

- A study by Banwell & Halton (1980) explored the dehydrohalogenation of bis-dihalocarbene adducts of methoxycyclohexadienes, which is relevant to the synthesis processes involving similar structures to (1R*,4R*)-N1-(4-Methoxybenzyl)cyclohexane-1,4-diamine dihydrochloride.

- Ibrahim et al. (2004) discussed the polymerization of methyl methacrylate using iron(II) complex with tetradentate nitrogen ligands, highlighting the potential of similar compounds in polymerization processes.

Chiral Ligands and Organocatalysts :

- Research by Tsygankov et al. (2016) on the synthesis of N,N′-dialkylated derivatives of cyclohexane-1,2-diamine suggests the potential of similar compounds as chiral ligands and organocatalysts.

Chemical Properties and Luminescent Materials :

- The work of Cheng et al. (2013) on chiral cadmium(II) complexes constructed with cyclohexane-1,2-diamine derivatives indicates the use of similar compounds in the creation of luminescent materials.

Catalysis in Organic Reactions :

- A study by Si et al. (2011) involved oxovanadium(V) complexes containing cyclohexane 1,2-diamine ligands, demonstrating the role of similar structures in catalyzing organic reactions.

Asymmetric Aldol Reactions :

- Research by Xu et al. (2013) on a novel chiral 1,2-diaminocyclohexane derivative as a catalyst in aldol reactions further supports the catalytic applications of related compounds.

Development of Polymer Materials :

- A study by Yang et al. (2004) on polyimides based on diamines with cyclohexane structure indicates the application of similar compounds in the development of advanced polymer materials.

Crystallography and Stereochemistry Studies :

- The synthesis and structural analysis of compounds like (S)-N1,N3-dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine, as researched by Belda et al. (2023), can offer insights into the stereochemistry of similar compounds.

Propiedades

IUPAC Name |

4-N-[(4-methoxyphenyl)methyl]cyclohexane-1,4-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O.2ClH/c1-17-14-8-2-11(3-9-14)10-16-13-6-4-12(15)5-7-13;;/h2-3,8-9,12-13,16H,4-7,10,15H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQEMIPRNDILCEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2CCC(CC2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(difluoromethylsulfanyl)phenyl]-2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanylacetamide](/img/structure/B2498209.png)

![[3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2498211.png)

![1,4-Bis[(6-methoxynaphthalen-2-yl)sulfonyl]-2-methylpiperazine](/img/structure/B2498214.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-methoxy-2-naphthamide](/img/structure/B2498216.png)

![2-(5-Chlorothiophen-2-yl)imidazo[2,1-a]phthalazin-6-amine](/img/structure/B2498222.png)

![benzyl (2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate](/img/structure/B2498223.png)

![[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2498226.png)

![N-(5-chloro-2-methoxyphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2498227.png)

![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide oxalate](/img/structure/B2498229.png)